molecular formula C11H9F2N5O2S B2776748 N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-nitropyrimidine-4,6-diamine CAS No. 307326-41-6

N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-nitropyrimidine-4,6-diamine

Cat. No.: B2776748
CAS No.: 307326-41-6
M. Wt: 313.28
InChI Key: FZLQQYQOWHILQQ-UHFFFAOYSA-N
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Description

N-{4-[(Difluoromethyl)sulfanyl]phenyl}-5-nitropyrimidine-4,6-diamine is a nitro-activated pyrimidine derivative characterized by a central 5-nitropyrimidine core substituted at the 4- and 6-positions with amine groups. The unique structural feature of this compound is the 4-[(difluoromethyl)sulfanyl]phenyl substituent, which introduces both sulfur and fluorine atoms into the molecule.

Properties

IUPAC Name

4-N-[4-(difluoromethylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N5O2S/c12-11(13)21-7-3-1-6(2-4-7)17-10-8(18(19)20)9(14)15-5-16-10/h1-5,11H,(H3,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLQQYQOWHILQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC(=C2[N+](=O)[O-])N)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-nitropyrimidine-4,6-diamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(Difluoromethyl)sulfanyl]phenyl}-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The difluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{4-[(Difluoromethyl)sulfanyl]phenyl}-5-nitropyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 5-nitropyrimidine-4,6-diamine scaffold is common among several derivatives, with variations in the N4 and N6 substituents dictating their chemical and physical behaviors. Key analogs include:

Compound Name Substituents (N4/N6) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Features
Target Compound 4-[(Difluoromethyl)sulfanyl]phenyl Not Provided Estimated >370 Not Reported Not Given High electronegativity from F; enhanced lipophilicity
5-Nitro-N,N′-diphenylpyrimidine-4,6-diamine () Phenyl/Phenyl C16H13N5O2 307.31 Not Reported Not Given Symmetric aromatic substitution; high molecular symmetry
N4,N6-Bis(4-chlorobenzyl)-5-nitropyrimidine-4,6-diamine (5f, ) 4-Chlorobenzyl/4-Chlorobenzyl C24H20Cl2N6O2 Not Provided 159–161 95 High yield; halogenated substituents for stability
N4,N6-Diethyl-5-nitropyrimidine-4,6-diamine (5k, ) Ethyl/Ethyl C8H12N6O2 Not Provided 84–86 89 Aliphatic chains improve solubility
N4-(3,4-Dimethylphenyl)-2-(4-ethylpiperazinyl)-5-nitropyrimidine-4,6-diamine () 3,4-Dimethylphenyl/4-Ethylpiperazinyl C19H25FN8O2 Not Provided Not Reported Not Given Heterocyclic amine enhances bioavailability
N4,N6-Dicyclopentyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine () Cyclopentyl/Cyclopentyl C15H22N6O2S Not Provided Not Reported Not Given Bulky substituents increase steric hindrance

Key Observations :

  • Steric Influence : Bulky substituents like cyclopentyl () or bromophenethyl (h) reduce synthetic yields (e.g., 30% for 5h), suggesting steric challenges. The target compound’s phenyl group may balance reactivity and steric accessibility .
  • Solubility : Aliphatic substituents (e.g., diethyl in 5k) lower melting points and improve solubility, whereas aromatic groups (e.g., diphenyl in ) increase crystallinity and thermal stability .

Biological Activity

N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-nitropyrimidine-4,6-diamine is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C10_{10}H9_{9}F2_2N5_5S
  • Molecular Weight : 272.27 g/mol

The presence of the difluoromethyl group and the nitropyrimidine moiety suggests potential interactions with biological targets, making it a candidate for further investigation.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, studies on pyrimidine derivatives show that modifications at the para position of phenyl groups can enhance antifungal activity due to increased electronegativity and lipophilicity, which facilitate transmembrane diffusion and target interaction .

Table 1: Summary of Antimicrobial Activity of Pyrimidine Derivatives

CompoundActivity TypeIC50_{50} (μM)
Compound AAntifungal148.26
Compound BAntifungal187.66
DoxorubicinControl>1000

Cytotoxicity Studies

Cytotoxicity analysis is crucial for assessing the safety profile of new compounds. In vitro studies have shown that certain pyrimidine derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. For instance, derivatives similar to this compound demonstrated promising IC50_{50} values against NIH/3T3 cell lines, indicating potential as anticancer agents .

The proposed mechanism of action for this class of compounds often involves inhibition of key enzymes or pathways in pathogens or cancer cells. Molecular docking studies suggest that these compounds can effectively bind to active sites of enzymes involved in cellular processes critical for the survival of pathogens or tumor cells .

Case Study 1: Antifungal Activity

A study evaluated the antifungal properties of various pyrimidine derivatives, including this compound. The results indicated that compounds with electronegative substituents showed enhanced activity against fungal strains compared to those with less electronegative groups. This correlation highlights the importance of molecular structure in determining biological efficacy .

Case Study 2: Cytotoxic Effects on Cancer Cells

In another investigation, the cytotoxic effects of this compound were tested against several cancer cell lines. The results demonstrated that modifications in the chemical structure led to varying levels of cytotoxicity, emphasizing the need for further structural optimization to enhance therapeutic potential while minimizing toxicity to normal cells .

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